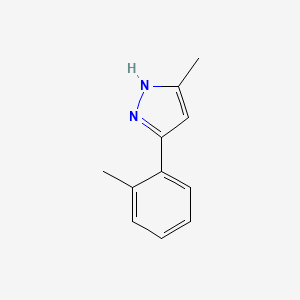

3-Methyl-5-o-tolyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-(2-methylphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKAVZKWTXSJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methyl-5-o-tolyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-Methyl-5-o-tolyl-1H-pyrazole, a heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. The pyrazole core is a privileged structure in medicinal chemistry, featured in numerous approved drugs.[1][2] This document focuses on the venerable yet highly efficient Knorr pyrazole synthesis, detailing the prerequisite synthesis of the key 1,3-dicarbonyl intermediate and the subsequent cyclocondensation. We will explore the mechanistic underpinnings, regiochemical considerations, detailed experimental protocols, and the rationale behind process variables. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of heterocyclic compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in modern drug discovery, exhibiting a vast spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5] A notable example is Celecoxib, a selective COX-2 inhibitor, which features a 1,5-diarylpyrazole core and is widely used for its anti-inflammatory and analgesic effects.[6][7][8] The 3-methyl-5-aryl substitution pattern, as seen in our target molecule, is a common feature in compounds designed as kinase inhibitors, such as JNK3 inhibitors for neurodegenerative diseases, underscoring the therapeutic potential of this class of molecules.[9]

The o-tolyl substituent introduces specific steric and electronic properties that can be crucial for modulating target binding affinity and pharmacokinetic profiles. Therefore, robust and well-understood synthetic routes to molecules like this compound are essential for enabling further drug discovery and development efforts. This guide will focus on the most classical and reliable approach: a two-step sequence involving a Claisen condensation followed by a Knorr cyclocondensation.

Core Synthesis Strategy: A Two-Step Approach

The most direct and widely employed route to 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[10][11][12] Since the required unsymmetrical diketone, 1-(o-tolyl)butane-1,3-dione, is not commonly available commercially, its synthesis is the logical first step.

The overall synthetic workflow is depicted below:

Caption: Overall two-step synthesis workflow.

Part A: Synthesis of 1-(o-tolyl)butane-1,3-dione via Claisen Condensation

Principle and Mechanistic Insight

The formation of the 1,3-diketone precursor is achieved through a "crossed" Claisen condensation. This reaction involves the acylation of a ketone enolate with an ester.[13][14] In this specific case, the enolate of 2'-methylacetophenone (o-tolyl methyl ketone) acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate.

The choice of base is critical. A strong, non-nucleophilic base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) is required. The pKa of the α-protons of a ketone is approximately 20, necessitating a base strong enough to generate a sufficient concentration of the enolate for the reaction to proceed.[14] The reaction is driven to completion because the resulting 1,3-diketone is significantly more acidic (pKa ≈ 9-11) than the starting ketone or the alcohol byproduct (ethanol, pKa ≈ 16). The final deprotonation of the product by the alkoxide base renders the last step irreversible and shifts the equilibrium towards the product.[13]

Experimental Protocol: Synthesis of 1-(o-tolyl)butane-1,3-dione

Materials:

-

2'-Methylacetophenone

-

Sodium Hydride (60% dispersion in mineral oil) or Sodium Ethoxide

-

Ethyl Acetate (anhydrous)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Hydrochloric Acid (e.g., 3 M)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully under a nitrogen atmosphere.

-

Reaction Setup: Add anhydrous toluene to the flask, followed by the slow, dropwise addition of 2'-methylacetophenone (1.0 equivalent) at room temperature.

-

Enolate Formation: Heat the mixture to a gentle reflux for 1-2 hours to ensure complete enolate formation.

-

Condensation: Cool the reaction mixture to room temperature. Add anhydrous ethyl acetate (1.5 equivalents) dropwise via an addition funnel over 30 minutes. An exothermic reaction may be observed.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow addition of cold water.

-

Acidification & Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~5-6 with 3 M HCl. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(o-tolyl)butane-1,3-dione, which can be used in the next step without further purification or purified by vacuum distillation if necessary.

Key Parameters and Rationale

| Parameter | Recommended Condition | Rationale & Field Insights |

| Base | Sodium Hydride (NaH) | Provides an irreversible deprotonation of the ketone, driving the reaction forward. Safer to handle than sodium metal and more effective than alkoxides in some cases. |

| Solvent | Anhydrous Toluene or THF | Must be aprotic and anhydrous to prevent quenching of the strong base and enolate intermediate. Toluene is often preferred for its higher boiling point. |

| Stoichiometry | Excess Ethyl Acetate | Using an excess of the ester component helps to drive the equilibrium towards the product. |

| Temperature | Reflux | Provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate. |

| Atmosphere | Inert (Nitrogen/Argon) | Crucial for preventing the reaction of the highly reactive strong base and enolate with atmospheric moisture and oxygen. |

Part B: Knorr Synthesis of this compound

Principle and Regioselectivity

The Knorr pyrazole synthesis is a robust cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[11][15] The mechanism involves two key steps:

-

Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups to form a hydrazone intermediate.

-

Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group, followed by dehydration to form the stable, aromatic pyrazole ring.

Caption: Simplified Knorr pyrazole synthesis mechanism.

A critical consideration for unsymmetrical diketones like 1-(o-tolyl)butane-1,3-dione is regioselectivity . The reaction could potentially yield two isomers: this compound and 5-methyl-3-o-tolyl-1H-pyrazole. The outcome is dictated by which carbonyl group is attacked first.[16]

-

Aryl Ketone Carbonyl: Sterically more hindered but electronically activated by the aromatic ring.

-

Methyl Ketone Carbonyl: Sterically less hindered.

Under acidic conditions, the reaction typically favors the initial attack on the more reactive ketone (the one adjacent to the methyl group), leading to the desired 3-methyl-5-aryl-pyrazole isomer. This is because protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic, and the methyl ketone is generally more susceptible to nucleophilic attack than the sterically bulkier aryl ketone.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-(o-tolyl)butane-1,3-dione (from Part A)

-

Hydrazine Hydrate (NH₂NH₂·H₂O) or Hydrazine Dihydrochloride

-

Ethanol or Glacial Acetic Acid

-

Ice

-

Water

Procedure:

-

Dissolution: Dissolve the crude 1-(o-tolyl)butane-1,3-dione (1.0 equivalent) in ethanol or glacial acetic acid in a round-bottom flask. Acetic acid often serves as both the solvent and an acid catalyst, promoting the reaction.

-

Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction is typically observed.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is often rapid due to the formation of the stable aromatic product.[12] Monitor the disappearance of the starting material by TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water.

-

Precipitation: The pyrazole product should precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation.

-

Filtration and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any residual acid and hydrazine salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Key Parameters and Rationale

| Parameter | Recommended Condition | Rationale & Field Insights |

| Solvent/Catalyst | Glacial Acetic Acid | Acts as both a solvent and an acid catalyst. The acidic medium protonates the carbonyl oxygen, increasing its electrophilicity and accelerating both the initial hydrazone formation and the final dehydration step. |

| Hydrazine Source | Hydrazine Hydrate | A convenient and commonly used liquid source of hydrazine. Hydrazine salts (e.g., hydrochloride) can also be used, often in protic solvents. |

| Temperature | Reflux | Ensures the reaction proceeds to completion in a reasonable timeframe, particularly for the dehydration step. |

| Work-up | Precipitation in Water | The pyrazole product is typically a non-polar solid with low solubility in water, allowing for easy isolation by precipitation and filtration. |

Conclusion

The synthesis of this compound is reliably achieved through a well-established two-step sequence. The Claisen condensation provides efficient access to the requisite 1,3-dicarbonyl precursor, 1-(o-tolyl)butane-1,3-dione. The subsequent Knorr pyrazole synthesis offers a high-yielding and straightforward method for constructing the final heterocyclic product. Understanding the mechanistic principles, particularly the factors governing regioselectivity in the cyclocondensation step, is paramount for ensuring the desired isomer is obtained. The protocols described herein are robust and scalable, providing a solid foundation for researchers and drug development professionals working with this important class of bioactive molecules.

References

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. Available at: [Link]

-

Synthesis of 1,3-diketones. Organic Chemistry Portal. Available at: [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. Available at: [Link]

-

Current status of pyrazole and its biological activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

- Preparation method of 1, 3-butanediol.Google Patents.

-

Desymmetrization of 1,3-Diones by Catalytic Enantioselective Condensation with Hydrazine. Angewandte Chemie International Edition. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules. Available at: [Link]

- Process for preparation of celecoxib.Google Patents.

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

-

Synthesis of 1,3-diols by hydroxylation. Organic Chemistry Portal. Available at: [Link]

-

Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

-

What is the mechanism of Celecoxib? Patsnap Synapse. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

-

One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. The Journal of Organic Chemistry. Available at: [Link]

-

One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen. ResearchGate. Available at: [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

-

Celecoxib. Wikipedia. Available at: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

- Process for the preparation of linear 1,3-diketones.Google Patents.

-

Knorr Pyrazole Synthesis. Name-Reaction.com. Available at: [Link]

-

1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one. Organic Syntheses. Available at: [Link]

-

Mixed Claisen Condensations. Chemistry LibreTexts. Available at: [Link]

-

Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. ResearchGate. Available at: [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]

-

Preparation of 1,3-Diketones by the Claisen Reaction. Journal of the American Chemical Society. Available at: [Link]

-

Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 11. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemhelpasap.com [chemhelpasap.com]

- 16. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Methyl-5-o-tolyl-1H-pyrazole

Preamble: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, representing a privileged scaffold in a multitude of pharmacologically active agents. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is prized for its metabolic stability and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.[1] Derivatives of pyrazole have demonstrated a vast spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[2][3] The specific compound, 3-Methyl-5-o-tolyl-1H-pyrazole, serves as an exemplary model for exploring the synthesis and rigorous characterization required in the development of novel pyrazole-based therapeutics. This guide provides a detailed, field-proven methodology for its preparation and structural elucidation, grounded in established chemical principles.

Part 1: Synthesis via Knorr Pyrazole Condensation

The most robust and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5] This approach is lauded for its high efficiency, operational simplicity, and the thermodynamic driving force toward the stable, aromatic pyrazole product.[1] For the targeted synthesis of this compound, the logical precursors are acetylacetone (a 1,3-dicarbonyl) and ortho-tolylhydrazine.

Mechanistic Rationale

The Knorr synthesis proceeds through a well-defined, acid-catalyzed pathway. The choice of an acid catalyst, even in trace amounts, is crucial as it protonates a carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.

The mechanism unfolds as follows:

-

Hydrazone Formation: The more nucleophilic terminal nitrogen of o-tolylhydrazine attacks one of the carbonyl carbons of acetylacetone. This is followed by dehydration to yield a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of a stable, conjugated diene system within the five-membered ring, resulting in the aromatic this compound.[5]

Caption: Fig. 1: Mechanism of the Knorr Pyrazole Synthesis

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution yields a product whose purity can be readily confirmed by the characterization methods outlined in the subsequent section.

Reagents & Equipment:

-

ortho-Tolylhydrazine hydrochloride (1.0 eq)

-

Acetylacetone (2,4-pentanedione) (1.1 eq)

-

Sodium Acetate (1.0 eq)

-

Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Equipment for filtration (Büchner funnel) and recrystallization

Workflow Diagram:

Caption: Fig. 2: Experimental Workflow for Synthesis

Step-by-Step Procedure:

-

Preparation: To a 100 mL round-bottom flask, add ortho-tolylhydrazine hydrochloride (e.g., 5.0 g) and sodium acetate (e.g., 5.2 g). The sodium acetate serves as a base to generate the free hydrazine from its hydrochloride salt in situ.

-

Dissolution: Add 40 mL of ethanol and stir the suspension for 10 minutes at room temperature.

-

Addition of Dicarbonyl: Add acetylacetone (1.1 equivalents) to the mixture dropwise.

-

Catalysis and Reflux: Add 3-4 drops of glacial acetic acid to catalyze the reaction. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

-

Reaction Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The reaction is typically complete within 2-3 hours, indicated by the consumption of the limiting reagent (hydrazine).

-

Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature. Subsequently, cool it further in an ice bath for 30 minutes to maximize precipitation of the product.

-

Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

-

Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solid does not readily dissolve, add water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them under vacuum to a constant weight.

Part 2: Comprehensive Characterization

Rigorous structural confirmation and purity assessment are paramount. A combination of spectroscopic and physical methods provides an unambiguous identification of the synthesized this compound. The data presented below are predictive values based on established principles of spectroscopy for this class of compounds.[2][3]

Spectroscopic Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy This technique provides detailed information about the chemical environment of protons in the molecule. The spectrum is expected to show distinct signals for each unique proton set.

| Predicted ¹H NMR Data (400 MHz, CDCl₃) | |||

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 11.5 | Broad Singlet | 1H | Pyrazole N-H |

| ~7.20 - 7.40 | Multiplet | 4H | o-Tolyl Ar-H |

| ~6.15 | Singlet | 1H | Pyrazole C4-H |

| ~2.35 | Singlet | 3H | Pyrazole C3-CH₃ |

| ~2.20 | Singlet | 3H | o-Tolyl-CH₃ |

Causality Insight: The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen exchange. The downfield shift is characteristic of a proton on a nitrogen within an aromatic system. The distinct singlets for the methyl groups and the pyrazole C4-proton are key identifiers, confirming the substitution pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy This analysis identifies all unique carbon atoms in the structure.

| Predicted ¹³C NMR Data (100 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | Pyrazole C 3 |

| ~142.5 | Pyrazole C 5 |

| ~137.0 | o-Tolyl Quaternary C |

| ~131.0 | o-Tolyl Quaternary C |

| ~130.5 | o-Tolyl C H |

| ~128.5 | o-Tolyl C H |

| ~126.0 | o-Tolyl C H |

| ~105.0 | Pyrazole C 4 |

| ~20.5 | o-Tolyl -C H₃ |

| ~13.5 | Pyrazole -C H₃ |

Trustworthiness Check: The number of signals in the ¹³C NMR spectrum should correspond exactly to the number of chemically non-equivalent carbons in the proposed structure. The presence of signals in both the aromatic (~100-150 ppm) and aliphatic (~10-25 ppm) regions validates the overall structure.

IR (Infrared) Spectroscopy IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

| Predicted IR Absorption Bands (KBr Pellet) | |

| Wavenumber (cm⁻¹) | Assignment |

| 3150 - 3300 (broad) | N-H Stretch |

| 3000 - 3100 | Aromatic C-H Stretch |

| 2850 - 2980 | Aliphatic C-H Stretch |

| ~1590, ~1500, ~1460 | C=C and C=N Ring Stretching |

Validation Point: The presence of a broad absorption band above 3100 cm⁻¹ is a strong indicator of the N-H group, confirming that the pyrazole ring is not N-substituted.

Mass Spectrometry (MS) Mass spectrometry determines the molecular weight of the compound, providing the most definitive confirmation of its elemental composition.

-

Molecular Formula: C₁₁H₁₂N₂

-

Molecular Weight: 172.23 g/mol

-

Expected Result (EI-MS): A prominent molecular ion peak (M⁺) at m/z = 172. This peak serves as a direct confirmation of the successful synthesis of the target molecule.

Physical Characterization

-

Melting Point: A sharp, well-defined melting point is a primary indicator of high purity. The experimentally determined value should be compared against literature values if available.

-

Appearance: The purified compound is expected to be a crystalline solid.

-

Purity (TLC): The final product should appear as a single spot on a TLC plate, with an Rf value distinct from the starting materials, further confirming its purity.

Conclusion

This guide has detailed a reliable and reproducible methodology for the synthesis of this compound via the Knorr pyrazole synthesis. The causality behind the chosen reaction conditions and the mechanistic pathway have been thoroughly explained. Furthermore, a comprehensive suite of characterization techniques has been outlined, providing a self-validating framework to ensure the structural integrity and purity of the final compound. This integrated approach of synthesis and rigorous analysis is fundamental to the progression of research in medicinal chemistry and drug development, enabling scientists to build upon this foundational knowledge with confidence.

References

- The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one - Supplementary Information.

- PubChem. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. National Center for Biotechnology Information.

- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

-

Gîrd, C. E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8233. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Ahead of Print. ACS Publications. Retrieved from [Link]

-

Orgo Made Simple. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. Retrieved from [Link]

-

Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4209. Retrieved from [Link]

-

Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

-

Slideshare. (2017, November 29). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

-

Gorden, J. D., & Grotjahn, D. B. (2015). Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o397–o398. Retrieved from [Link]

-

Rege, P. D., & Raines, R. T. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Organic letters, 20(15), 4435–4438. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

An In-depth Technical Guide to 3-Methyl-5-o-tolyl-1H-pyrazole: Chemical Properties, Structure, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-Methyl-5-o-tolyl-1H-pyrazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. While direct experimental data for the ortho-tolyl isomer is limited in publicly accessible literature, this document will leverage established principles of chemical reactivity and structure-activity relationships, drawing parallels with the closely related and well-documented para-tolyl isomer, 3-Methyl-5-p-tolyl-1H-pyrazole.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse functionalization, leading to a wide spectrum of biological activities.[3][4] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including inflammation, cancer, and infectious diseases.[5] The subject of this guide, this compound, belongs to this important class of compounds and holds potential for further exploration in drug discovery programs.

Physicochemical Properties and Structural Elucidation

The chemical structure of this compound features a central pyrazole ring substituted with a methyl group at the 3-position and an o-tolyl group at the 5-position. The presence of the tolyl group, an aromatic ring with a methyl substituent, is expected to influence the compound's solubility, lipophilicity, and metabolic stability.

Note on Isomers: This guide primarily references data for the para-tolyl isomer (3-Methyl-5-p-tolyl-1H-pyrazole) due to the greater availability of published data. The positional difference of the methyl group on the tolyl ring (ortho vs. para) will likely lead to subtle differences in physical properties and biological activity due to steric and electronic effects.

Table 1: Physicochemical Properties of 3-Methyl-5-p-tolyl-1H-pyrazole [6]

| Property | Value |

| CAS Number | 90861-52-2 |

| Molecular Formula | C₁₁H₁₂N₂ |

| Molecular Weight | 172.23 g/mol |

| Appearance | Cream-colored powder |

| Melting Point | 118-124 °C |

| Purity | ≥ 98% (HPLC) |

| Storage | 0-8 °C |

Structural Elucidation: Spectroscopic Signatures

The structural identity of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons on the pyrazole ring and the tolyl group, aromatic protons of the tolyl ring, a proton on the pyrazole ring, and a broad signal for the N-H proton. The coupling patterns of the aromatic protons will be indicative of the ortho substitution.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbons of the pyrazole ring and the o-tolyl group.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C and C=N stretching of the aromatic rings.

Synthesis of this compound

The synthesis of pyrazoles is a well-established process in organic chemistry, typically achieved through the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7]

General Synthetic Protocol

The synthesis of this compound would likely proceed via the reaction of an appropriately substituted 1,3-diketone, specifically 1-(o-tolyl)butane-1,3-dione, with hydrazine hydrate.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(o-tolyl)butane-1,3-dione and a suitable solvent such as ethanol.

-

Addition of Hydrazine: Slowly add hydrazine hydrate to the stirred solution at room temperature.

-

Reaction Progression: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Biological Activity

The pyrazole scaffold is a cornerstone in the development of new therapeutic agents due to its wide range of biological activities.[1][2][3][4] Derivatives of pyrazole have shown significant promise in various therapeutic areas.

Potential Therapeutic Areas

-

Anti-inflammatory and Analgesic: Many pyrazole-containing compounds are known for their anti-inflammatory and analgesic properties.[5][6] The structural features of this compound make it a candidate for investigation in this area.

-

Anticancer: The pyrazole nucleus is present in several anticancer agents.[5] Further studies could explore the cytotoxic and antiproliferative effects of this compound against various cancer cell lines.

-

Antimicrobial: Pyrazole derivatives have also demonstrated antibacterial and antifungal activities.[1] This opens up avenues for its evaluation as a potential antimicrobial agent.

-

Agrochemicals: Beyond pharmaceuticals, substituted pyrazoles are utilized in agriculture as herbicides and fungicides, highlighting the versatility of this chemical class.[6]

The biological activity of this compound would be influenced by the steric and electronic nature of the o-tolyl group, which can affect its binding to biological targets.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents and other valuable chemical entities. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and its potential applications, drawing upon data from its closely related isomer. Further empirical investigation into the synthesis, characterization, and biological evaluation of the ortho-tolyl isomer is warranted to fully elucidate its potential in drug discovery and other scientific fields.

References

-

PubChem. 3-Methyl-5-phenyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

-

ResearchGate. (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

PubMed Central. Current status of pyrazole and its biological activities. [Link]

-

ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. [Link]

-

NIST WebBook. 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)-. [Link]

-

Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. [Link]

-

GSRS. 3-METHYL-5-PHENYL-1H-PYRAZOLE. [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

YouTube. Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchr.org [jchr.org]

- 4. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of 3-Methyl-5-o-tolyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-5-o-tolyl-1H-pyrazole is a heterocyclic aromatic organic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The substitution pattern on the pyrazole ring, as well as the nature and position of substituents on any appended aromatic rings, plays a crucial role in determining the molecule's physical, chemical, and biological properties. This guide provides a detailed examination of the core physical properties of this compound, offering insights for its application in research and development.

It is important to note that while this guide focuses on the ortho-tolyl isomer, much of the available experimental data is for the closely related para-tolyl and unsubstituted phenyl analogues. This guide will leverage this data to predict and understand the properties of the o-tolyl derivative, with careful consideration of the steric and electronic effects of the ortho-methyl group.

Molecular Structure and Tautomerism

The fundamental structure of this compound consists of a five-membered pyrazole ring with a methyl group at the 3-position and an o-tolyl (2-methylphenyl) group at the 5-position. A key feature of N-unsubstituted pyrazoles is their ability to exist as tautomers. This arises from the migration of the proton on the nitrogen atom.

Caption: Tautomeric equilibrium of this compound.

This tautomerism is a critical consideration as the position of the substituents relative to the NH and N atoms can influence intermolecular interactions and, consequently, the bulk physical properties of the compound.

Core Physical Properties

The physical properties of this compound are summarized below. Data for the analogous p-tolyl isomer is provided for comparison.

| Physical Property | 3-Methyl-5-p-tolyl-1H-pyrazole | Notes and Predicted Effects for the o-tolyl Isomer |

| Molecular Formula | C₁₁H₁₂N₂ | Identical for the o-tolyl isomer. |

| Molecular Weight | 172.23 g/mol | Identical for the o-tolyl isomer. |

| Appearance | Cream-colored powder[1] | The o-tolyl isomer is expected to be a crystalline solid, potentially with a similar appearance. |

| Melting Point | 118-124 °C[1], 125 °C | The melting point of the o-tolyl isomer may be slightly different due to potential changes in crystal packing efficiency caused by the steric hindrance of the ortho-methyl group. |

| Boiling Point | 342.3±11.0 °C (Predicted) | The boiling point is expected to be similar, though minor variations may arise from differences in intermolecular forces. A structurally similar compound, 3-(2-methylphenyl)-1H-pyrazol-5-amine, has a reported boiling point of 108-112 °C at 5 mmHg. |

| Density | 1.084±0.06 g/cm³ (Predicted) | The density of the o-tolyl isomer is anticipated to be in a similar range. |

| Solubility | Favorable solubility characteristics mentioned[1] | The presence of the additional methyl group in the o-tolyl isomer is expected to slightly increase its lipophilicity, potentially leading to higher solubility in nonpolar organic solvents and lower solubility in polar solvents compared to the p-tolyl isomer. For the related 3-methyl-5-phenyl-1H-pyrazole, a low aqueous solubility of 5.2 µg/mL at pH 7.4 has been reported. |

| pKa | 14.08±0.10 (Predicted) | The basicity of the pyrazole ring is influenced by the electronic effects of its substituents. The electron-donating nature of the tolyl group is expected to result in a pKa in this range for the o-tolyl isomer as well. |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyrazole ring, the methyl group on the tolyl ring, the aromatic protons of the tolyl ring, and the proton on the pyrazole ring. The NH proton of the pyrazole ring will likely appear as a broad singlet, and its chemical shift will be sensitive to solvent and concentration. The aromatic protons of the o-tolyl group will exhibit a complex splitting pattern due to their proximity and coupling with each other.

¹³C NMR: The carbon NMR spectrum will display signals for the two methyl carbons, the carbons of the pyrazole ring, and the carbons of the tolyl ring. The chemical shifts of the pyrazole ring carbons are characteristic and can be used to confirm the structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration, characteristic of the pyrazole ring. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and tolyl rings are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z = 172. Fragmentation patterns would likely involve the loss of a methyl group, as well as cleavage of the pyrazole and tolyl rings. For the related 3-methyl-5-phenyl-1H-pyrazole, the mass spectrum shows a base peak at m/z 158.

Experimental Methodologies

The determination of the physical properties of a novel compound like this compound requires a systematic experimental approach.

Synthesis and Purification

A common route for the synthesis of 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine. For this compound, a suitable precursor would be 1-(o-tolyl)butane-1,3-dione, which upon reaction with hydrazine hydrate would yield the desired product.

Caption: General synthetic scheme for this compound.

Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography. The purity of the final compound is critical for accurate physical property measurements and is often assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity.

Protocol:

-

A small amount of the purified, dry crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range over which the sample melts is recorded. A sharp melting range (typically less than 2 °C) is indicative of a pure compound.

Solubility Assessment

Determining the solubility in various solvents is crucial for applications in drug formulation and analytical method development.

Protocol (Qualitative):

-

To a series of small test tubes, add a small, measured amount of this compound (e.g., 1-2 mg).

-

To each tube, add a small volume (e.g., 0.1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

-

Observe for dissolution at room temperature. If the compound does not dissolve, gently warm the mixture and observe again.

-

Categorize the solubility as freely soluble, soluble, sparingly soluble, or insoluble.

Protocol (Quantitative - Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.

-

The mixture is agitated (e.g., on a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Analysis Workflow

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This compound represents a valuable scaffold for further chemical exploration, particularly in the realm of medicinal chemistry. While direct experimental data for this specific isomer is limited, a comprehensive understanding of its physical properties can be inferred from its molecular structure and data from closely related analogues. The presence of the ortho-tolyl group is expected to influence its solid-state properties, such as melting point and crystal packing, as well as its solubility profile. The spectroscopic characteristics, predictable from fundamental principles and comparison with similar compounds, provide the necessary tools for its identification and characterization. The experimental protocols outlined in this guide offer a robust framework for researchers to determine the precise physical properties of this and other novel pyrazole derivatives, thereby facilitating their advancement in various scientific and industrial applications.

References

-

PubChem. 3-Methyl-5-phenyl-1H-pyrazole. [Link]

Sources

The Pharmacological Versatility of Pyrazole Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

Foreword: The Enduring Legacy and Future Promise of Pyrazoles in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and capacity for diverse substitutions have enabled the development of a multitude of compounds with a broad spectrum of pharmacological activities.[1][2] From the pioneering anti-inflammatory drug Celecoxib to cutting-edge kinase inhibitors in oncology, pyrazole derivatives continue to be a fertile ground for the discovery of novel therapeutics.[3][4][5] This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the potential biological activities of novel pyrazole derivatives. We will delve into the mechanistic underpinnings of their actions, detail robust experimental protocols for their evaluation, and present a framework for the rational design of next-generation pyrazole-based drugs.

The Pyrazole Core: A Foundation for Diverse Biological Engagement

The unique electronic configuration of the pyrazole ring, coupled with the ease of functionalization at multiple positions, allows for the fine-tuning of steric and electronic properties. This adaptability is the primary reason for its success in engaging a wide array of biological targets.[3][6] Understanding the structure-activity relationships (SAR) is paramount in harnessing the full potential of this scaffold. Strategic modifications can enhance target specificity, improve pharmacokinetic profiles, and mitigate off-target toxicities.[3]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Novel pyrazole derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[3][7] The rationale behind exploring pyrazoles for anticancer activity lies in their ability to mimic endogenous ligands and interact with key enzymatic and signaling pathways crucial for cancer cell proliferation and survival.[3][8]

Mechanism I: Kinase Inhibition - Halting Aberrant Cell Signaling

A predominant mechanism of anticancer action for many pyrazole derivatives is the inhibition of protein kinases, which are often dysregulated in cancer.[4][5] Pyrazoles can be designed to target the ATP-binding pocket of specific kinases, thereby blocking downstream signaling pathways that drive cell growth and survival.

Key Kinase Targets for Pyrazole Derivatives:

-

Epidermal Growth Factor Receptor (EGFR): Overexpressed in many cancers, EGFR is a key target for pyrazole-based inhibitors.[3][8]

-

Cyclin-Dependent Kinases (CDKs): As crucial regulators of the cell cycle, CDK inhibition by pyrazole derivatives can induce cell cycle arrest and apoptosis.[3][8][9]

-

Bruton's Tyrosine Kinase (BTK): Important in B-cell malignancies, BTK is another validated target for pyrazole scaffolds.[3][10]

-

BRAF V600E: Pyrazole-containing compounds have shown inhibitory activity against this mutated kinase, which is prevalent in melanoma.[3][10]

Experimental Workflow: Evaluating a Novel Pyrazole Derivative as a Kinase Inhibitor

The following diagram illustrates a typical workflow for assessing the kinase inhibitory potential of a newly synthesized pyrazole compound. The causality behind this sequence is to first establish a direct interaction with the target kinase and then to evaluate its functional consequences in a cellular context.

Caption: Workflow for Kinase Inhibitor Evaluation.

Mechanism II: Induction of Apoptosis and Cell Cycle Arrest

Several novel pyrazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[7][9] This is a highly desirable characteristic for an anticancer agent, as it leads to the programmed death of malignant cells.

A study on novel pyrazole-indole hybrids demonstrated that potent compounds induced apoptosis in HepG2 liver cancer cells, as evidenced by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[9] Furthermore, these compounds were found to arrest the cell cycle at the G2/M phase.[9]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected novel pyrazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells and is a key metric for comparing the potency of different compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |

| 7a | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [9] |

| 7b | HepG2 (Liver) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [9] |

| 5b | K562 (Leukemia) | 0.021 | ABT-751 | >10 | [11] |

| 5b | A549 (Lung) | 0.69 | ABT-751 | >10 | [11] |

| Various | MCF-7 (Breast) | 10.6 - 63.7 | Doxorubicin | 64.8 ± 4.1 | [9] |

Protocol: MTT Assay for Cell Viability

This protocol is a self-validating system for assessing the cytotoxic effects of novel pyrazole derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[12] Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13][14][15]

The rationale for investigating pyrazoles as antimicrobial agents stems from their ability to interfere with essential microbial processes. For instance, some pyrazoles may inhibit enzymes involved in cell wall synthesis, protein synthesis, or DNA replication.

A recent study reported the synthesis of novel pyrazolone derivatives with dual antimicrobial and antiepileptic activities.[12] One compound, in particular, showed potent inhibition of E. coli and S. aureus.[12]

Quantitative Data on Antimicrobial Activity

| Compound ID | Microorganism | Activity (MIC in µg/mL) | Reference Compound | Activity (MIC in µg/mL) | Citation |

| 3 | Escherichia coli | 0.25 | Ciprofloxacin | - | [14] |

| 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | - | [14] |

| 2 | Aspergillus niger | 1 | Clotrimazole | - | [14] |

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol provides a standardized method for quantifying the antimicrobial efficacy of novel pyrazole derivatives.

Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the pyrazole derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Mechanism of Anti-inflammatory Action

Signaling Pathway: COX-2 Mediated Inflammation and its Inhibition by Pyrazole Derivatives

Caption: Inhibition of COX-2 by Pyrazole Derivatives.

Computational Approaches in Pyrazole Drug Design

In silico methods, such as molecular docking, are invaluable tools in the rational design of novel pyrazole derivatives.[12][20] These computational techniques allow researchers to predict the binding affinity and orientation of a ligand (the pyrazole derivative) within the active site of a target protein (e.g., a kinase, COX-2). This information can guide the synthesis of compounds with improved potency and selectivity.

Molecular docking studies have been successfully used to rationalize the potent activity of novel pyrazolone derivatives, revealing key hydrogen bonding and hydrophobic interactions that contribute to their high binding affinity for their targets.[12]

Conclusion and Future Directions

The pyrazole scaffold remains a cornerstone of modern medicinal chemistry, with new derivatives continually being developed that exhibit a remarkable range of biological activities.[19] The future of pyrazole-based drug discovery lies in the integration of synthetic chemistry, biological evaluation, and computational modeling to design highly potent and selective agents for a multitude of diseases. Further exploration of dual-target or multi-target pyrazole derivatives may also open up new therapeutic avenues.[12]

References

-

Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks. [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). ResearchGate. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. [Link]

-

Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (n.d.). PubMed. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

-

Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (n.d.). PMC. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). MDPI. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). ResearchGate. [Link]

-

Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. [Link]

-

Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (2025). ResearchGate. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI. [Link]

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Publications. [Link]

-

Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase (compounds 44–48). (n.d.). ResearchGate. [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022). ResearchGate. [Link]

-

From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Authorea. [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). PMC. [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). ResearchGate. [Link]

-

Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (n.d.). PubMed. [Link]

-

Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC. [Link]

-

Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents [mdpi.com]

- 13. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. researchgate.net [researchgate.net]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Alchemist's Guide to the Pyrazole Core: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a seemingly simple five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a titan in the world of medicinal chemistry. Its versatile structure has been the cornerstone of numerous blockbuster drugs, a testament to its privileged status in drug discovery. This guide, designed for the discerning researcher, delves into the rich and evolving landscape of substituted pyrazole synthesis, moving beyond mere protocols to explore the underlying principles and strategic considerations that drive modern synthetic chemistry.

The Enduring Legacy of the Pyrazole Scaffold

First described by Ludwig Knorr in 1883, the pyrazole ring has captivated chemists for over a century.[1][2] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its conformational rigidity, make it an ideal scaffold for interacting with biological targets.[2] This has led to its incorporation into a wide array of therapeutic agents, from the anti-inflammatory drug Celecoxib to the erectile dysfunction treatment Sildenafil, highlighting the vast therapeutic potential locked within this heterocyclic core.[3][4]

The journey of pyrazole synthesis has been one of continuous innovation. From the classical cyclocondensation reactions that laid the foundation of pyrazole chemistry to the sophisticated, atom-economical multicomponent reactions of today, the quest for more efficient, selective, and sustainable synthetic routes remains a vibrant area of research.[1][4] This guide will navigate through this historical and contemporary landscape, providing both the foundational knowledge and the cutting-edge techniques necessary to master the synthesis of this critical pharmacophore.

The Cornerstone of Pyrazole Synthesis: Classical Approaches

The traditional methods for constructing the pyrazole ring have stood the test of time, offering reliable and straightforward access to a wide range of substituted derivatives. These methods typically involve the cyclocondensation of a binucleophilic hydrazine with a 1,3-dielectrophilic species.

The Knorr Pyrazole Synthesis: A Timeless Reaction

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for preparing pyrazoles.[1][5][6] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6]

Mechanism and Rationale:

The reaction proceeds through an initial condensation of one of the carbonyl groups of the 1,3-dicarbonyl compound with the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the remaining nitrogen atom of the hydrazine attacks the second carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic pyrazole ring.[5][7] The use of an acid catalyst is often employed to facilitate both the initial imine formation and the final dehydration step.[7]

A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls, is the potential for the formation of a mixture of two regioisomers.[1] The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic nature of the substituents on both the dicarbonyl compound and the hydrazine.

Caption: The Knorr Pyrazole Synthesis Workflow.

Representative Protocol: Synthesis of 3,5-dimethylpyrazole [5]

-

To a solution of acetylacetone (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at room temperature. The reaction is often exothermic, and cooling may be necessary.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting residue can then be purified by recrystallization or column chromatography.

The Paal-Knorr Synthesis and its Variants

Closely related to the Knorr synthesis, the Paal-Knorr synthesis utilizes 1,4-dicarbonyl compounds to generate other five-membered heterocycles like pyrroles and furans. While not a direct pyrazole synthesis, its principles of cyclocondensation are foundational. Variants of pyrazole synthesis often draw from this logic, employing precursors that are synthetically equivalent to 1,3-dicarbonyls.

The New Wave: Modern Synthetic Strategies

While classical methods are robust, the demands of modern drug discovery for molecular diversity, efficiency, and sustainability have driven the development of novel synthetic strategies. These approaches often offer improved regioselectivity, milder reaction conditions, and access to more complex and highly functionalized pyrazole derivatives.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions (MCRs), where three or more starting materials are combined in a single synthetic operation to form a product that incorporates portions of all the reactants, have emerged as a powerful tool in combinatorial chemistry and drug discovery.[1][4] Several MCRs have been developed for the synthesis of substituted pyrazoles, offering significant advantages in terms of efficiency and atom economy.[4]

One common MCR strategy involves the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine.[8] This approach allows for the rapid generation of a library of structurally diverse pyrazoles by simply varying the starting materials.

Caption: A generalized workflow for a three-component pyrazole synthesis.

Key Advantages of MCRs:

-

Operational Simplicity: MCRs reduce the number of synthetic steps and purification procedures, saving time and resources.

-

Molecular Diversity: The combinatorial nature of MCRs allows for the rapid generation of large libraries of compounds for biological screening.

-

Atom Economy: MCRs are inherently more atom-economical than traditional multi-step syntheses.

Catalysis-Driven Innovations

The use of catalysts has revolutionized pyrazole synthesis, enabling reactions to proceed under milder conditions with higher selectivity and yields.

Metal Catalysis:

-

Palladium-catalyzed cross-coupling reactions have been employed for the N-arylation of pyrazoles, providing access to a wide range of N-substituted derivatives.[9]

-

Copper-catalyzed reactions have been utilized for various pyrazole syntheses, including aerobic oxidative cyclizations of β,γ-unsaturated hydrazones.[9]

-

Ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols with hydrazines offer a novel and efficient route to 1,4-disubstituted pyrazoles, avoiding the use of potentially unstable 1,3-dicarbonyls.[3][9]

Organocatalysis:

The use of small organic molecules as catalysts has gained significant traction as a "green" alternative to metal catalysis. Organocatalysts have been successfully applied to various pyrazole syntheses, often providing high enantioselectivity in the formation of chiral pyrazole derivatives.

Green Chemistry Approaches

In line with the growing emphasis on sustainable chemistry, several environmentally benign methods for pyrazole synthesis have been developed. These include:

-

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes.

-

Ultrasound-assisted synthesis: Sonication can enhance reaction rates and yields by promoting mass transfer and creating localized hot spots.

-

Aqueous synthesis: The use of water as a solvent is highly desirable from an environmental perspective. Several methods for pyrazole synthesis in aqueous media have been reported, often utilizing surfactants or phase-transfer catalysts.[8]

The Pyrazole Core in Action: Applications in Drug Development

The synthetic accessibility and diverse biological activities of substituted pyrazoles have made them a cornerstone of modern medicinal chemistry.

| Drug | Therapeutic Area | Key Pyrazole Substitution Pattern |

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) | 1,5-Diaryl-3-(trifluoromethyl)pyrazole |

| Sildenafil | Erectile Dysfunction (PDE5 inhibitor) | Fused pyrazolo[4,3-d]pyrimidinone core |

| Stanozolol | Anabolic Steroid | Fused pyrazolo[3,2-c]androstane core |

| Rimonabant | Anti-obesity (CB1 antagonist) | 1,5-Diaryl-3-(carboxamido)pyrazole |

The table above showcases just a few examples of the diverse therapeutic roles played by pyrazole-containing drugs. The ability to readily modify the substituents at various positions of the pyrazole ring allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

Future Perspectives

The field of pyrazole synthesis continues to evolve, driven by the ongoing need for novel therapeutic agents. Future research will likely focus on:

-

The development of more efficient and selective catalytic systems, including those based on earth-abundant metals.

-

The design of novel multicomponent reactions that provide access to even more complex and diverse pyrazole scaffolds.

-

The application of flow chemistry and other automated synthesis platforms to accelerate the discovery and optimization of pyrazole-based drug candidates.

-

The exploration of biocatalytic methods for the enantioselective synthesis of chiral pyrazoles.

The pyrazole core, with its rich history and vibrant future, will undoubtedly remain a central focus of synthetic and medicinal chemistry for years to come. The continued development of innovative synthetic methodologies will be crucial in unlocking the full therapeutic potential of this remarkable heterocycle.

References

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

Fatima, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6581. [Link]

-

Chem Help ASAP. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]

-

Quiroga, J., & Insuasty, B. (2020). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2020(1), 194-223. [Link]

-

Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

-

Schmitt, D. C., et al. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters, 17(6), 1405–1408. [Link]

-

Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

-

Slideshare. (2022, November 28). Knorr Pyrazole Synthesis (M. Pharm). [Link]

Sources

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 2. societachimica.it [societachimica.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Pyrazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to 3-Methyl-5-o-tolyl-1H-pyrazole: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-5-o-tolyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While the direct discovery and historical account of this specific isomer are not extensively documented, its synthesis is readily achievable through established methodologies, primarily the Knorr pyrazole synthesis. This guide will delve into the foundational history of pyrazole discovery, detail the synthetic pathways to this compound, explore its chemical and physical properties through spectroscopic analysis, and discuss its potential biological activities and applications based on the broader understanding of the pyrazole scaffold.

Introduction: The Legacy of the Pyrazole Ring